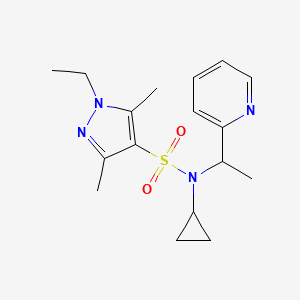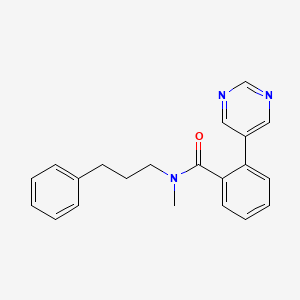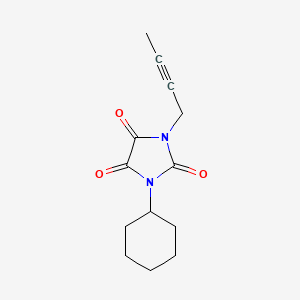![molecular formula C14H22N4O B7592902 N-ethyl-4-[(6-methylpyridin-2-yl)amino]piperidine-1-carboxamide](/img/structure/B7592902.png)
N-ethyl-4-[(6-methylpyridin-2-yl)amino]piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-4-[(6-methylpyridin-2-yl)amino]piperidine-1-carboxamide, also known as "Compound X," is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Compound X is based on its ability to inhibit the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, Compound X increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling and activity. This mechanism of action is similar to that of other dopamine transporter inhibitors such as cocaine and amphetamines.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects, including increased dopamine signaling and activity, increased locomotor activity, and analgesic effects. These effects are mediated by the inhibition of the dopamine transporter, which leads to increased dopamine signaling in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Compound X for lab experiments is its high potency and selectivity for the dopamine transporter, which makes it a valuable tool for studying dopamine-related disorders and the role of the dopamine transporter in the brain. However, one of the limitations of Compound X is its limited solubility in water, which can make it difficult to use in certain experimental conditions.
Direcciones Futuras
There are several future directions for the research and development of Compound X, including the optimization of its pharmacokinetic properties, the development of new analogs with improved potency and selectivity, and the investigation of its potential applications in the treatment of various diseases such as Parkinson's disease, ADHD, and pain disorders. Additionally, the use of Compound X in combination with other drugs or therapies may also be explored to enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of Compound X involves several steps, including the reaction of 6-methyl-2-pyridylamine with N-ethylpiperidine-1-carboxylic acid, followed by the addition of thionyl chloride to form the corresponding acid chloride. The reaction of this acid chloride with N-ethylpiperidine-1-amine yields Compound X in high purity and yield.
Aplicaciones Científicas De Investigación
Compound X has been shown to have potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, Compound X has been shown to act as a potent and selective inhibitor of the dopamine transporter, making it a promising candidate for the treatment of dopamine-related disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). In pharmacology, Compound X has been shown to exhibit potent analgesic effects, making it a potential candidate for the development of new pain medications. In medicinal chemistry, Compound X has been shown to have potential applications in the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
N-ethyl-4-[(6-methylpyridin-2-yl)amino]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-3-15-14(19)18-9-7-12(8-10-18)17-13-6-4-5-11(2)16-13/h4-6,12H,3,7-10H2,1-2H3,(H,15,19)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALXILRNSLPVBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(CC1)NC2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-methoxyphenyl)-5-[(5-methyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7592838.png)
![2-Methylsulfonyl-1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizine](/img/structure/B7592846.png)

![Cyclohexyl-(3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B7592858.png)


![1-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7592889.png)

![1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one](/img/structure/B7592901.png)
![N-[3-(azepan-1-yl)phenyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7592906.png)
